N-(2,5-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Description
“N-(2,5-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-4-5-11(2)14(8-10)18-16(20)17-13-7-6-12(19(21)22)9-15(13)23-3/h4-9H,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQKLRHDTUBZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea” typically involves the reaction of an isocyanate with an amine. One possible synthetic route is:
Step 1: Synthesis of 2,5-dimethylphenyl isocyanate from 2,5-dimethylaniline via phosgenation.
Step 2: Reaction of 2,5-dimethylphenyl isocyanate with 2-methoxy-4-nitroaniline under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale phosgenation and subsequent reaction with the appropriate amine. Safety measures are crucial due to the toxic nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.
Substitution: The methoxy group can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Replacement of the methoxy group with other functional groups.
Scientific Research Applications
“N-(2,5-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea” can be used in various fields:
Chemistry: As an intermediate in organic synthesis.
Medicine: Possible use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for “N-(2,5-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea” would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings and substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-N’-(4-nitrophenyl)urea
- N-(2,5-dimethylphenyl)-N’-(2-methoxyphenyl)urea
- N-(2,5-dimethylphenyl)-N’-(2-nitrophenyl)urea
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
